Desfluoro Sitagliptin is classified under the category of pharmaceutical impurities. It is derived from the synthesis processes involved in producing Sitagliptin, which is used for managing type 2 diabetes mellitus. The compound's CAS numbers are 1345822-87-8 and 486460-31-5, indicating its identification in chemical databases.
The synthesis of Desfluoro Sitagliptin can be achieved through several methods, often paralleling those used for Sitagliptin itself. One effective approach involves chemical resolution and asymmetric hydrogenation techniques. For instance, R-sitagliptin can be obtained from commercially available starting materials through a series of reactions involving sodium borohydride for reduction and (−)-di-p-toluoyl-L-tartaric acid for racemate resolution, yielding significant amounts of the desired product with reduced costs compared to traditional methods .
Another notable method includes the use of β-ketomide routes for asymmetric hydrogenation, where specific intermediates are synthesized to facilitate the production of Desfluoro Sitagliptin. These processes emphasize cost-effectiveness and efficiency, making them suitable for large-scale pharmaceutical applications .
The molecular structure of Desfluoro Sitagliptin features a complex arrangement that contributes to its biological activity. The compound consists of a triazole ring system attached to a phenyl group with fluorine substitutions. The specific structural formula can be represented as follows:
This structure allows Desfluoro Sitagliptin to interact effectively with biological targets, particularly in the context of diabetes management.
Desfluoro Sitagliptin participates in various chemical reactions that are crucial for its functionality as a pharmaceutical compound. As a dipeptidyl peptidase-4 inhibitor, it inhibits the enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). This inhibition leads to increased levels of GLP-1, enhancing insulin secretion and reducing glucagon levels in response to elevated blood glucose levels .
The compound's reactivity can also be studied through its interactions with other biochemical pathways that involve oxidative stress and inflammatory markers. Research indicates that Desfluoro Sitagliptin can modulate these pathways by influencing nitric oxide synthase activity and cytokine production in various cellular models .
Desfluoro Sitagliptin functions primarily as an inhibitor of the dipeptidyl peptidase-4 enzyme. By blocking this enzyme, it prolongs the action of incretin hormones like GLP-1, which play a critical role in glucose metabolism. The mechanism involves:
Studies have shown that Desfluoro Sitagliptin not only improves glycemic control but also exhibits antiatherogenic effects by enhancing endothelial function and reducing inflammation in vascular tissues .
Desfluoro Sitagliptin exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmaceutical formulations and quality control processes.
Desfluoro Sitagliptin serves multiple scientific purposes:
Desfluoro sitagliptin (DFS) emerged from rational drug design efforts to optimize the pharmacokinetic and pharmacodynamic properties of sitagliptin, a pioneering dipeptidyl peptidase-4 (DPP-4) inhibitor. Early research identified that fluorine atom removal from sitagliptin’s trifluorophenyl moiety significantly altered molecular interactions with the DPP-4 enzyme’s hydrophobic S1 pocket. This modification, while seemingly minor, enhanced binding affinity and prolonged target engagement, as confirmed through crystallographic studies showing improved van der Waals interactions with Tyr547 and Tyr666 residues [1] [3]. DFS served as a critical intermediate compound during sitagliptin’s development, enabling researchers to elucidate structure-activity relationships (SAR) essential for refining selectivity against DPP-8/DPP-9 enzymes—a key factor in minimizing off-target effects [8].
The defining structural alteration in DFS is the replacement of the 2,4,5-trifluorophenyl group in sitagliptin with a 2,4-difluorophenyl moiety. This change reduces molecular weight from 407.31 g/mol (sitagliptin) to 389.32 g/mol (DFS) while maintaining the core triazolopiperazine scaffold responsible for DPP-4 binding [2] [4]. The desfluoro modification:
Table 1: Structural Comparison of Desfluoro Sitagliptin and Sitagliptin
Property | Desfluoro Sitagliptin | Sitagliptin |
---|---|---|
Molecular Formula | C₁₆H₁₆F₅N₅O | C₁₆H₁₅F₆N₅O |
Molecular Weight | 389.32 g/mol | 407.31 g/mol |
CAS Registry Number | 945261-48-3 | 486460-32-6 |
Aryl Substituent | 2,4-Difluorophenyl | 2,4,5-Trifluorophenyl |
Key Stereocenter | (R)-configuration | (R)-configuration |
DPP-4 IC₅₀ | 18 nM (competitive binding) | 15-20 nM |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: